![molecular formula C23H34O3 B2876932 (1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 40724-67-2](/img/structure/B2876932.png)

(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

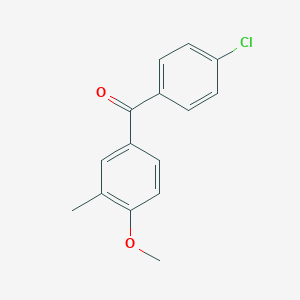

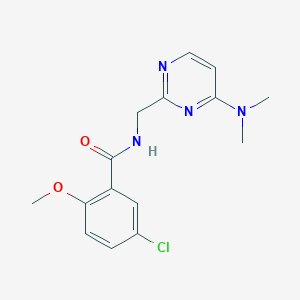

“(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O3 .

Synthesis Analysis

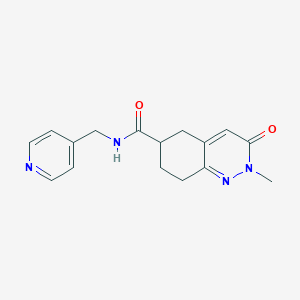

The synthesis of similar compounds has been reported in the literature. For instance, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic system with a carboxylic acid functional group .Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides. They can also react with alcohols to form esters in a process called Fischer esterification .Physical and Chemical Properties Analysis

This compound has a molecular weight of 154.16 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 154.062994177 g/mol .Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonding Patterns

(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid demonstrates notable hydrogen-bonding patterns. For instance, its derivative, (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid, crystallizes in a specific space group and forms intermolecular carboxyl-to-ketone hydrogen-bonded chains (Lalancette, Coté, & Thompson, 1997).

Chiral Auxiliary Applications

This compound is potentially useful as a chiral auxiliary. The stereoselective preparation of its hydroxy derivatives, which are diastereomerically pure, highlights its utility in this area (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Synthesis of Homochiral Compounds

It is also used in the synthesis of homochiral compounds. The esters derived from it are reduced to yield exo- and endo-2,10-camphanediols in good overall yield, showcasing its role in synthetic organic chemistry (Jingen et al., 1991).

Hydrogen Bonding in Derivatives

Its derivatives exhibit interesting hydrogen bonding behavior. For example, (1R,4R)-1-(Hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one shows intramolecular hydrogen bonding between the carbonyl and hydroxy groups (Gao, Tang, & Zhao, 2006).

Role in Fragmentation and Rearrangement

It undergoes fragmentation and rearrangement to yield specific alkylidenecyclopentane derivatives, demonstrating its reactivity and usefulness in the synthesis of complex molecular structures (Vostrikov, Abutkov, Vasikov, & Miftakhov, 2003).

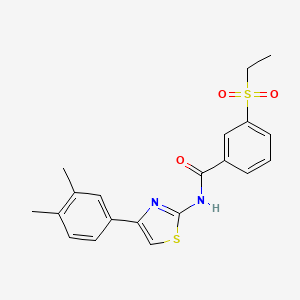

Antitumor Activity

Derivatives of this compound have been synthesized and shown to exhibit antitumor inhibitory activity, highlighting its potential in medicinal chemistry (Walter, 1989).

Wirkmechanismus

Pharmacokinetics

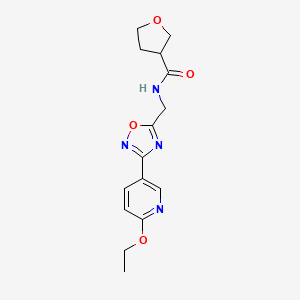

The pharmacokinetic properties of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[22It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that the compound could potentially have a wide distribution in the body and reach various tissues, including the brain.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[22Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "2,5-dimethylcyclohexanone", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dimethylcyclohexanone with sodium borohydride in the presence of acetic acid to yield (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one", "Step 2: Treatment of (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one with sodium hydroxide in ethanol to form (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol", "Step 3: Oxidation of (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with sodium chlorite in the presence of acetic acid to produce (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one-1-carboxylic acid", "Step 4: Conversion of (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one-1-carboxylic acid to (1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid by treatment with hydrochloric acid in diethyl ether and subsequent recrystallization from water" ] } | |

CAS-Nummer |

40724-67-2 |

Molekularformel |

C23H34O3 |

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

[(7S,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17-,18-,19-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

JGZZOTUMEGZYFB-VLDMRYIUSA-N |

Isomerische SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)C)C |

SMILES |

CC1(C2CCC1(C(=O)C2)C(=O)O)C |

Kanonische SMILES |

CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)

![3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2876867.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2876871.png)